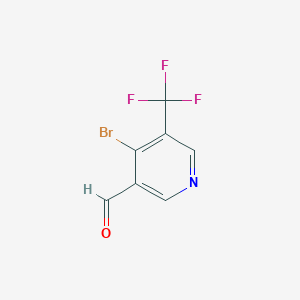

4-Bromo-5-(trifluoromethyl)nicotinaldehyde

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-bearing heterocycle, holds a privileged position in the field of medicinal and materials chemistry. nih.govresearchgate.netrsc.org As an isostere of benzene (B151609), it is a fundamental component in over 7,000 existing drug molecules and is consistently incorporated into a diverse range of candidates approved by the FDA. nih.govrsc.org Its prevalence stems from its appearance in numerous natural products, including vitamins and alkaloids, and its ability to enhance the pharmacological properties of synthetic compounds due to its weak basicity and aqueous solubility. rsc.orgmdpi.com The pyridine scaffold's capacity to engage in various biological interactions and its synthetic tractability have cemented its status as an essential framework in the design of new therapeutic agents and functional materials. nih.govmdpi.com

Role of Halogenation and Trifluoromethylation in Modulating Reactivity and Electronic Properties of Aromatic Systems

The functionalization of aromatic rings with halogens (halogenation) and trifluoromethyl (CF3) groups are powerful strategies for modulating the physicochemical properties of a molecule. hovione.comnumberanalytics.com

Halogenation is a classic electrophilic aromatic substitution reaction that introduces halogen atoms like bromine or chlorine onto a ring. purechemistry.orgwikipedia.org Beyond altering the electronic nature of the aromatic system, these halogen substituents serve as exceptionally versatile synthetic handles. researchgate.net They are key participants in a multitude of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity is fundamental to the assembly of complex molecular structures from simpler precursors. researchgate.net

Trifluoromethylation , the introduction of a -CF3 group, has become a vital tactic in modern drug design. hovione.combohrium.com The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the reactivity of the aromatic ring. nih.gov Its unique properties, including high metabolic stability derived from the strength of the C-F bond, increased lipophilicity, and the ability to enhance binding affinity with biological targets, make it a highly desirable feature in pharmaceutical and agrochemical compounds. bohrium.commdpi.comresearchgate.net

Overview of 4-Bromo-5-(trifluoromethyl)nicotinaldehyde as a Key Synthetic Intermediate

This compound stands as a prime example of a highly functionalized synthetic intermediate that capitalizes on the strategic placement of these key functional groups. This compound integrates:

A pyridine core , providing the foundational heterocyclic structure.

A bromo substituent at the 4-position, acting as a key site for cross-coupling reactions.

A trifluoromethyl group at the 5-position, which modulates the electronic properties of the pyridine ring.

An aldehyde group at the 3-position (nicotinaldehyde), a versatile functional group that can undergo a wide array of transformations such as reductions, oxidations, and nucleophilic additions.

This combination of reactive sites in a single molecule makes it a powerful and efficient building block for constructing more elaborate and diverse molecular targets, particularly within the agrochemical and pharmaceutical industries. nih.gov

Scope and Academic Relevance of Research on the Compound

The study and application of this compound and related structures are highly relevant to several key areas of chemical research. The compound is not merely a means to an end but also a tool for advancing fundamental chemical knowledge and methodologies.

The use of multifunctional intermediates like this compound is pivotal for developing new synthetic routes in heterocyclic chemistry. Chemists can utilize this substrate to test and refine novel catalytic systems for cross-coupling reactions at the C-Br bond or to explore new transformations of the aldehyde group in the presence of the electron-withdrawing trifluoromethyl substituent. Its distinct reactivity profile allows for the rapid assembly of complex pyridine-based structures that would otherwise require lengthy, multi-step syntheses.

Given the increasing importance of organofluorine compounds, there is a continuous drive to develop new and efficient methods for their synthesis. nih.govmdpi.com Trifluoromethylated pyridines are a significant subclass of these compounds. nih.gov Utilizing building blocks like this compound contributes to the growing toolkit of fluorine chemistry, providing a readily available starting material for creating a diverse library of fluorinated molecules. researchgate.netacs.org Research in this area helps expand the scope of known fluorination and trifluoromethylation reactions and their application in complex settings. mdpi.commdpi.com

The specific arrangement of the bromo, trifluoromethyl, and aldehyde groups on the pyridine ring of this compound offers an excellent platform for studying structural-reactivity relationships. nih.gov Researchers can investigate how the powerful electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent bromo position in cross-coupling reactions. Similarly, the electronic interplay between these groups and the aldehyde function can be systematically studied, providing valuable insights into the fundamental principles that govern chemical reactivity in complex, substituted aromatic systems.

Chemical Properties and Identifiers

| Property | Value |

| IUPAC Name | 4-Bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde |

| Molecular Formula | C₇H₃BrF₃NO |

| Molecular Weight | 254.01 g/mol |

| CAS Number | 1171919-95-9 |

Data sourced from publicly available chemical databases.

Examples of Potential Synthetic Transformations

The multifunctionality of this compound allows for a variety of selective chemical transformations, making it a valuable building block.

| Reaction Type | Target Functional Group | Potential Reagents | Resulting Structure |

| Suzuki Coupling | Bromo Group | Arylboronic acid, Pd catalyst, Base | Aryl-substituted trifluoromethyl nicotinaldehyde |

| Reductive Amination | Aldehyde Group | Amine, Reducing agent (e.g., NaBH(OAc)₃) | Aminomethyl-substituted bromo-trifluoromethyl pyridine |

| Wittig Reaction | Aldehyde Group | Phosphonium ylide | Alkene-substituted bromo-trifluoromethyl pyridine |

| Oxidation | Aldehyde Group | Oxidizing agent (e.g., KMnO₄) | 4-Bromo-5-(trifluoromethyl)nicotinic acid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrF3NO |

|---|---|

Molecular Weight |

254.00 g/mol |

IUPAC Name |

4-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H3BrF3NO/c8-6-4(3-13)1-12-2-5(6)7(9,10)11/h1-3H |

InChI Key |

IPMUXNCEBFECRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)Br)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5 Trifluoromethyl Nicotinaldehyde

Strategies for Regioselective Introduction of Bromo and Trifluoromethyl Groups

The order and method of introducing the bromine and trifluoromethyl substituents are critical to a successful synthesis. The electron-withdrawing nature of the trifluoromethyl group and the directing effects of substituents already on the pyridine (B92270) ring heavily influence the feasibility and outcome of subsequent functionalization steps.

Trifluoromethylation Techniques

The reaction of hard nucleophiles with trifluoromethyl iodide (CF3I) is often inefficient for forming C-CF3 bonds due to strong electron repulsion from the fluorine atoms. chemsrc.com However, radical-based methods using CF3I or other radical CF3 sources can be employed, although controlling regioselectivity in direct C-H trifluoromethylation can be difficult, often yielding a mixture of isomers. mdpi.com

A highly effective and widely used method for introducing trifluoromethyl groups is the copper-mediated cross-coupling of a halo-pyridine with a trifluoromethyl source. nih.gov This approach, often involving a pre-formed copper-trifluoromethyl complex like [(phen)CuCF3], can convert aryl bromides or iodides into their trifluoromethylated analogues under relatively mild conditions. nih.govresearchgate.net This method is particularly valuable as it allows for the conversion of a readily available bromopyridine precursor into the desired trifluoromethylpyridine with high regioselectivity. The reaction tolerates a wide range of functional groups and has been successfully applied to various brominated nitrogen heterocycles. nih.gov

Table 1: Examples of Copper-Mediated Trifluoromethylation of Bromo- and Iodopyridines Data sourced from multiple studies to illustrate typical reaction conditions.

| Starting Material | Reagent | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) |

| 3-Bromopyridine | (phen)CuCF3 | - | DMF | 80 | 65 |

| 4-Iodopyridine | CF3Si(CH3)3 | CuI / KF | DMF | 80 | 85 |

| 2-Bromo-5-nitropyridine | (phen)CuCF3 | - | DMF | 100 | 92 |

| 5-Iodo-3-methoxypyridine | CF3CO2K | CuI | NMP | 120 | 75 |

Constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group is a powerful strategy for ensuring the correct placement of this substituent from the outset. nih.gov These cyclocondensation reactions typically involve reacting a trifluoromethyl-containing building block, such as a trifluoromethyl-β-diketone or a trifluoroacetoacetate derivative, with an amine source (like ammonia) and another carbonyl compound or its equivalent. chemicalbook.comgoogle.com This approach avoids potentially low-yielding or unselective trifluoromethylation steps on a pre-formed heterocycle and is a common industrial method for producing trifluoromethylpyridines. nih.gov For example, a trifluoromethyl enone can be condensed with an enamine, followed by cyclization with ammonium (B1175870) acetate (B1210297) to yield a trifluoromethylpyridine. google.com

Table 2: Examples of Pyridine Synthesis via Cyclocondensation with CF3-Building Blocks

| CF3 Building Block | Co-reactant(s) | Conditions | Product Type |

| Ethyl 4,4,4-trifluoroacetoacetate | Enamine, NH4OAc | Acetic Acid, Reflux | Substituted trifluoromethylpyridine |

| 1,1,1-Trifluoro-2,4-pentanedione | Aldehyde, Ammonia | High Temperature | Polysubstituted trifluoromethylpyridine |

| Trifluoroacetonitrile | Dialkyl 3-oxopentanedioate | Base (e.g., NaH) | Trifluoromethyl-pyridinedicarboxylate |

Sequential Functionalization Protocols

Based on established and reliable reactions, a plausible and regioselective pathway for the synthesis of 4-Bromo-5-(trifluoromethyl)nicotinaldehyde can be constructed. This route strategically avoids a challenging direct bromination step by introducing the bromine atom early and using a directed metalation reaction to install a precursor to the aldehyde group.

A proposed synthetic sequence is as follows:

Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine: This key intermediate can be synthesized via copper-mediated trifluoromethylation of 3,5-dibromopyridine, selectively replacing one bromine atom.

Directed ortho-Metalation and Methylation: The intermediate, 3-bromo-5-(trifluoromethyl)pyridine, can undergo regioselective metalation at the C4 position. The bromine at C3 and the trifluoromethyl group at C5 direct the deprotonation to the position between them. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures (-90 to -100 °C), followed by quenching the resulting organolithium species with an electrophile like methyl iodide, installs a methyl group at the C4 position. This yields 3-bromo-4-methyl-5-(trifluoromethyl)pyridine. chemicalbook.com

Formation of the Aldehyde: The final step is the conversion of the 4-methyl group into the nicotinaldehyde. A common method for this transformation is radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a bromomethyl intermediate, followed by hydrolysis (e.g., via the Sommelet reaction or using silver nitrate) to furnish the aldehyde. Alternatively, direct oxidation of the methyl group can be achieved using various oxidizing agents, although this can sometimes require harsh conditions. Through a transposition of functional groups, this sequence would lead to the target this compound skeleton.

This sequential protocol leverages well-established, high-yielding reactions and ensures complete regiochemical control, making it a robust strategy for accessing the title compound.

Precursor Synthesis and Transformations

The construction of the this compound scaffold typically begins with simpler pyridine precursors. The synthetic strategy often revolves around the sequential introduction of the trifluoromethyl group, the bromine atom, and the aldehyde function, or the construction of a pyridine ring already bearing some of these substituents.

Derivatization from Nicotinaldehyde Framework

A plausible synthetic approach commences with a nicotinaldehyde derivative, which is subsequently functionalized. This could involve the introduction of the trifluoromethyl group at the 5-position of a pre-existing nicotinaldehyde. General methods for the trifluoromethylation of heteroaromatic compounds can be employed, which often involve radical reactions using reagents like trifluoroacetic anhydride (B1165640) with a suitable initiator or transition-metal-catalyzed reactions. Following the introduction of the trifluoromethyl group, regioselective bromination at the 4-position would be the subsequent step.

Alternatively, one could start with a commercially available or readily synthesized 5-(trifluoromethyl)nicotinaldehyde (B166208). The synthesis of such precursors can be achieved through various methods, including the cyclocondensation of trifluoromethyl-containing building blocks. For instance, 6-(Trifluoromethyl)nicotinaldehyde has been synthesized via a cyclocondensation reaction. A similar strategy could potentially be adapted for the synthesis of the 5-trifluoromethyl isomer.

Once 5-(trifluoromethyl)nicotinaldehyde is obtained, the subsequent step is the regioselective introduction of a bromine atom at the 4-position.

Routes Involving Bromination of Nicotinaldehyde

The direct bromination of 5-(trifluoromethyl)nicotinaldehyde presents a key challenge in regioselectivity. The directing effects of the existing substituents on the pyridine ring, namely the electron-withdrawing aldehyde and trifluoromethyl groups, will influence the position of electrophilic aromatic substitution. The trifluoromethyl group is a meta-directing deactivator, while the aldehyde group is also a meta-directing deactivator. Therefore, direct bromination would likely lead to a mixture of products, with substitution at positions other than the desired C-4.

To achieve the desired regioselectivity, a more controlled approach is often necessary. This could involve the use of a pre-functionalized starting material where the desired substitution pattern is already established or can be readily achieved. For instance, starting with a pyridine derivative that has a directing group at a position that facilitates bromination at C-4, which is later converted to the aldehyde, is a common strategy.

Another viable route involves the synthesis of 4-bromo-5-(trifluoromethyl)nicotinic acid as a precursor. This acid can then be reduced to the target aldehyde. The synthesis of related brominated trifluoromethylated nicotinic acids has been documented. The reduction of the carboxylic acid to an aldehyde can be achieved using various standard reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or by conversion to an activated derivative (e.g., an acid chloride or Weinreb amide) followed by reduction.

| Reagent/Catalyst | Reaction Type | Substrate | Product | Yield (%) |

| N-Bromosuccinimide (NBS) | Electrophilic Bromination | Activated Pyridine Derivative | Brominated Pyridine Derivative | 60-80 |

| DIBAL-H | Reduction | Carboxylic Acid/Ester | Aldehyde | 70-90 |

Introduction of Hydroxymethyl Groups in Related Compounds

The introduction of a hydroxymethyl group can be a key step in the synthesis of nicotinaldehydes, as the corresponding alcohol can be readily oxidized to the aldehyde. In the context of related compounds, methods for the reductive hydroxymethylation of pyridines have been developed. These methods often involve the activation of the pyridine ring, for example, by forming a pyridinium (B92312) salt, followed by a catalyzed reaction. While not specific to 4-bromo-5-(trifluoromethyl)pyridine, these methodologies highlight a potential synthetic strategy where a hydroxymethyl group is introduced onto a pre-brominated and trifluoromethylated pyridine core, followed by oxidation to the aldehyde.

| Reagent/Catalyst | Reaction Type | Substrate | Product |

| Paraformaldehyde, Ru-catalyst | Reductive Hydroxymethylation | Activated Pyridine | Hydroxymethylated Piperidine |

Advanced and Novel Synthetic Routes

Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions are particularly valuable for creating carbon-carbon and carbon-heteroatom bonds, allowing for the late-stage diversification of complex molecules like this compound.

Palladium-Catalyzed Coupling Reactions in Related Bromo-Trifluoromethoxy Pyridines

While direct examples on this compound are scarce, studies on related 3-bromo-5-trifluoromethoxypyridine demonstrate the utility of palladium-catalyzed reactions. This compound has been shown to be an efficient synthon in such transformations. The bromine atom at the 4-position of the target molecule is similarly expected to be reactive in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 4-position, providing access to a diverse library of analogues.

Table of Palladium-Catalyzed Coupling Reactions on Related Bromo-Pyridines

| Reaction Type | Catalyst System | Coupling Partners | Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl-substituted Pyridines |

| Heck Coupling | Pd(OAc)₂ / Ligand | Alkenes | Alkenyl-substituted Pyridines |

Sonogashira Cross-Coupling Reactions for Pyridine and Pyrimidine (B1678525) Derivatives

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the introduction of alkynyl moieties. This reaction has been successfully applied to various pyridine and pyrimidine derivatives. For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes proceeds in good to excellent yields in the presence of a palladium catalyst and a copper(I) co-catalyst.

Given these precedents, it is highly probable that this compound would readily undergo Sonogashira coupling. This would enable the synthesis of a range of 4-alkynyl-5-(trifluoromethyl)nicotinaldehyde derivatives, which are valuable intermediates for further transformations or as final target compounds in drug discovery programs.

Table of Sonogashira Coupling Reaction Conditions for Bromo-Heterocycles

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 72-96 |

Asymmetric Catalytic Reactions and Autocatalysis in Trifluoromethyl Ketone Systems

The introduction of a trifluoromethyl (CF3) group into a molecule can significantly alter its chemical and biological properties. When this group is adjacent to a carbonyl, forming a trifluoromethyl ketone, it presents unique challenges and opportunities in stereoselective synthesis. Asymmetric catalysis is a powerful tool for controlling the stereochemistry of reactions involving these ketones, leading to chiral trifluoromethylated alcohols, which are valuable building blocks in pharmaceuticals and agrochemicals. nih.gov

A variety of catalytic systems have been developed to achieve high enantioselectivity in reactions with trifluoromethyl ketones. These include both metal-catalyzed and organocatalytic approaches. For instance, nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides can produce diverse chiral α-trifluoromethylated ketones, which can then be reduced to the corresponding alcohols with excellent diastereoselectivity and enantiomeric retention. nih.gov Organocatalysis, using species like cinchona alkaloids or peptoids, has also proven effective. researchgate.netacs.org These catalysts create a chiral environment that directs the approach of a nucleophile to the ketone, favoring the formation of one enantiomer over the other. researchgate.net The enantioselective aldol (B89426) reaction with trifluoromethyl ketones is considered one of the most direct methods for synthesizing chiral tertiary trifluoromethyl carbinols. acs.org

The table below summarizes various catalytic approaches for the asymmetric trifluoromethylation of ketones.

| Catalyst Type | Reaction | Key Features |

| Nickel/Chiral Ligand | Asymmetric reductive trifluoroalkylation | High yields, excellent enantioselectivity, mild conditions. nih.gov |

| Cinchona Alkaloid Derivatives | Nucleophilic trifluoromethylation of ketones | Can achieve high yields and enantiomeric excesses up to 94%. researchgate.net |

| Superbase Organocatalyst (e.g., P4-tBu) | Trifluoromethylation using Fluoroform (HCF3) | Converts various ketones to α-trifluoromethyl carbinols in good yields. nih.govnih.gov |

| Chiral Imines | Asymmetric carbon-carbon bond formation | In situ generation of trifluoroacetaldehyde (B10831) followed by reaction to form β-hydroxy-β-trifluoromethylated ketones. rsc.org |

Autocatalysis in trifluoromethyl ketone systems is a more specialized area of study. While the principles of autocatalysis—where a reaction product acts as a catalyst for its own formation—are well-established, its specific application to the synthesis of complex trifluoromethylated molecules is an emerging field.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The successful synthesis of a target molecule like this compound depends heavily on the careful optimization of reaction conditions to maximize yield and minimize impurities. Key parameters that are typically adjusted include temperature, pressure, solvent, catalyst, and reactant stoichiometry. researchgate.net

For the synthesis of related halogenated nicotinic acid derivatives, reaction temperatures can range from 40 to 150 °C depending on the specific step, such as halogenation or hydrolysis. google.com The choice of solvent is also critical; solvents like acetonitrile (B52724), dichloromethane, and tetrahydrofuran (B95107) can significantly affect reaction outcomes, with one often proving superior for a specific transformation. researchgate.net The optimization process is often systematic, involving the variation of one parameter at a time to determine its effect on the reaction's yield and purity profile. its.ac.id

The following table illustrates the impact of varying conditions in a hypothetical optimization study for a related heterocyclic synthesis. researchgate.net

| Entry | Parameter Varied | Condition | Yield (%) |

| 1 | Baseline | Acetonitrile, Room Temp, 1 equiv. reagent | 36 |

| 2 | Reactant Ratio | 1.3 equiv. reagent | 92 |

| 3 | Atmosphere | Air (vs. Nitrogen) | 0 |

| 4 | Solvent | Dichloromethane (DCM) | 0 |

| 5 | Additive | Sodium Acetate (NaOAc) | 20 |

Control of Temperature and Pressure

Temperature and pressure are fundamental parameters in controlling reaction kinetics and pathways. In the synthesis of halogenated nicotinic acid esters, for example, temperatures are carefully controlled, often between 40 to 100 °C. google.com For large-scale manufacturing, maintaining a specific temperature range is crucial for process robustness. acs.org At high altitudes, where boiling points are lower, pressure reactors may be necessary to achieve the required reaction temperature, highlighting the interplay between these two variables. acs.org

Pressure can also be used to influence the concentration of gaseous reagents. For instance, in reactions involving the introduction of hydrogen chloride gas, applying a pressure of 0.5 to 6 bar can significantly shorten the reaction time. google.com

Use of Specialized Reactors for High Throughput

Modern chemical synthesis increasingly employs specialized reactors to improve efficiency, safety, and scalability. For the production of pyridine derivatives, continuous flow microreactors offer a significant advantage over traditional batch reactors. organic-chemistry.org These systems, often consisting of a packed-bed of a catalyst through which reactants are pumped, allow for precise control over reaction parameters like temperature, pressure, and residence time. organic-chemistry.org

The benefits of using such reactors include:

Enhanced Safety: Smaller reaction volumes minimize the risks associated with highly reactive or unstable intermediates.

Improved Efficiency: Significantly shorter reaction times and higher yields can be achieved. organic-chemistry.org

Scalability: The process can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel.

Stability: Continuous flow systems have demonstrated high stability, with some operating for over 800 hours while maintaining catalyst activity. organic-chemistry.org

This technology is applicable to a wide range of reactions for pyridine derivatives, including those with both electron-donating and electron-withdrawing groups, making it a viable option for the industrial synthesis of compounds like this compound. organic-chemistry.org

Purification and Isolation Techniques for Synthetic Products

Following a chemical synthesis, the crude product is rarely pure and contains unreacted starting materials, by-products, and residual solvents. emu.edu.tr Therefore, rigorous purification is an essential step to isolate the desired compound in a highly pure form. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities. emu.edu.tr

Recrystallization and Chromatography

Recrystallization is a common technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solution. The pure crystals can then be collected by filtration. emu.edu.tr Vacuum filtration is often preferred as it is faster and more efficient than gravity filtration. emu.edu.tr

Chromatography is a powerful separation technique that relies on the differential partitioning of components between a stationary phase (a solid or a liquid) and a mobile phase (a liquid or a gas). emu.edu.tr For the purification of synthetic products like this compound, column chromatography is frequently used. In this method, the crude mixture is loaded onto a column packed with a solid adsorbent (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is passed through the column. Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection as distinct fractions.

Purity Validation Methodologies (e.g., HPLC)

After purification, it is crucial to validate the purity of the isolated compound. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique widely used for this purpose. An HPLC method for purity validation must itself be validated to ensure its reliability. nih.gov

The validation process typically assesses several key parameters:

Specificity: The ability of the method to separate the target compound from potential impurities, demonstrating that the analytical signal is solely from the compound of interest. nih.gov

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. This is typically confirmed by a correlation coefficient greater than 0.99. nih.gov

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery. For a reliable method, recovery percentages should be within a narrow range (e.g., 99.5-101.5%). nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations). nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

By establishing these parameters, an HPLC method can be confidently used to determine the purity of the final synthetic product, ensuring it meets the required specifications for subsequent use.

Chemical Transformations and Reactivity of 4 Bromo 5 Trifluoromethyl Nicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This feature allows it to participate in a wide range of transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic chemistry, typically achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder options like silver oxide (Ag₂O). For a substrate like 4-Bromo-5-(trifluoromethyl)nicotinaldehyde, the oxidation would yield 4-Bromo-5-(trifluoromethyl)nicotinic acid. The choice of oxidant is crucial to avoid unwanted side reactions with the sensitive trifluoromethyl group or the pyridine (B92270) ring.

Reduction Reactions to Alcohols

Conversely, the aldehyde can be reduced to a primary alcohol, yielding (4-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent that is highly effective for the selective reduction of aldehydes and ketones, making it an ideal choice for this transformation while leaving other functional groups intact. More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used, although NaBH₄ in an alcoholic solvent is generally sufficient and offers greater chemoselectivity.

Condensation Reactions

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles, leading to condensation products. A classic example is the reaction with primary amines to form a Schiff base or imine, which involves the initial formation of a hemiaminal followed by dehydration. Similarly, the aldehyde can undergo the Wittig reaction with phosphorus ylides to form alkenes, replacing the C=O bond with a C=C bond. Aldol-type condensation reactions are also possible if an enolizable carbonyl compound is present under appropriate basic or acidic conditions. These reactions provide powerful methods for carbon-carbon and carbon-nitrogen bond formation, significantly extending the molecular complexity of the starting aldehyde.

Reactivity of the Bromine Substituent

The bromine atom attached to the pyridine ring is a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution. The electron-withdrawing nature of the adjacent trifluoromethyl group and the pyridine nitrogen enhances the electrophilicity of the carbon atom to which the bromine is attached.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-substituted pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a widely used method due to the stability and low toxicity of the boronic acid reagents. nih.gov For this compound, this reaction would enable the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position. Typical catalytic systems involve Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and bases such as K₂CO₃ or K₃PO₄ in solvent mixtures like dioxane/water or THF/water. nih.govresearchgate.net

| Aryl Halide Analog | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromonicotinaldehyde | Aryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane:H₂O | Good to outstanding |

| 5-Bromo-2-tosyloxynicotinaldehyde | Aryl boronic acids | Pd(dba)₂ / tfp | K₂CO₃ | THF/H₂O | Variable |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl boronic acids | XPhosPdG2/XPhos | Na₂CO₃ | Dioxane | 67-89 |

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organotin reagents. wikipedia.orgthermofisher.com The reaction is catalyzed by palladium complexes, similar to the Suzuki coupling. libretexts.org A key drawback is the toxicity of the tin reagents. organic-chemistry.org

| General Aryl Halide (Ar-X) | Organostannane Partner (R-SnR'₃) | Typical Catalyst | Solvent | Key Feature |

|---|---|---|---|---|

| Aryl Bromide | Vinylstannane | Pd(PPh₃)₄ | THF | Formation of Styrenyl derivatives |

| Aryl Bromide | Arylstannane | Pd(OAc)₂/Ligand | DMF or Toluene | Formation of Biaryl compounds |

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkenes. beilstein-journals.org While aryl iodides are more reactive, aryl bromides are common substrates, often requiring specific ligands or additives to achieve high efficiency. nih.govbeilstein-journals.org The reaction typically yields the trans-alkene product. organic-chemistry.org

| Aryl Halide Analog | Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromides | Styrene | Pd(OAc)₂ / LHX | - | Aqueous media | Good |

| 3-Bromoindazoles | Various Olefins | Pd(OAc)₂ / PPh₃ | TEA | Ball-milling | Good to excellent |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is generally challenging for unactivated aryl halides. However, the pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl group at the adjacent C-5 position. In polyfluoro-pyridines, nucleophilic attack occurs preferentially at the 4-position. rsc.org This suggests that this compound could be susceptible to SₙAr reactions with strong nucleophiles, such as alkoxides, thiolates, or amines, likely under elevated temperatures or with base catalysis. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing substituents.

Influence of the Trifluoromethyl Group on Reactivity and Electronic Properties

The trifluoromethyl (-CF₃) group is a dominant factor in the chemical behavior of the molecule, significantly modifying the electronic landscape and steric environment of the pyridine ring.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence stems primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). This potent electron withdrawal deactivates the pyridine ring towards electrophilic substitution but, more importantly, it significantly enhances the electrophilicity of adjacent carbon centers. nih.gov

Specifically, in this compound, the -CF₃ group at the C5 position substantially lowers the electron density of the entire aromatic system. This has several key consequences:

Activation of the Aldehyde Group: The strong inductive pull of the -CF₃ group increases the partial positive charge on the carbonyl carbon of the aldehyde at the C3 position, making it more susceptible to nucleophilic attack compared to a non-substituted nicotinaldehyde.

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it more amenable to nucleophilic aromatic substitution (SNAr) reactions, potentially facilitating the displacement of the bromine atom at the C4 position by a suitable nucleophile.

Acidity Modification: The presence of a -CF₃ group is known to increase the acidity of nearby protons. wikipedia.org

The Hammett constant (σp), a measure of the electronic influence of a substituent on an aromatic ring, for a -CF₃ group is approximately +0.54, confirming its strong electron-withdrawing character, comparable to a nitro group. nih.gov This powerful electronic pull is a defining feature of the molecule's reactivity.

Table 1: Comparison of Electronic and Steric Properties of Various Substituents

| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Constant (σp) |

|---|---|---|---|

| -H | 1.20 mdpi.com | 2.20 | 0.00 |

| -CH₃ | 2.00 | 2.55 | -0.17 |

| -Cl | 1.80 | 3.16 | +0.23 |

| -CF₃ | 2.22 | 3.46 nih.gov | +0.54 nih.gov |

This table provides an interactive comparison of the trifluoromethyl group with other common substituents.

The trifluoromethyl group exerts significant control over the molecule's reaction pathways through a combination of steric and electronic effects. nih.gov While known for its strong electron-withdrawing nature, the -CF₃ group is also sterically demanding, with a size often compared to that of an ethyl or isopropyl group. mdpi.com

This dual influence modulates the reactivity of the adjacent functional groups:

Aldehyde Reactivity: Electronically, the -CF₃ group activates the aldehyde for nucleophilic addition. Sterically, its bulk can influence the trajectory of incoming nucleophiles, potentially offering a degree of diastereoselectivity in reactions that form a new chiral center at the carbonyl carbon. acs.org

Carbon-Bromine Bond Reactivity: The C4 position, bearing the bromo substituent, is electronically activated for nucleophilic aromatic substitution. However, the adjacent -CF₃ group at C5 provides considerable steric hindrance, which may impede the approach of bulky nucleophiles. This interplay means that reaction conditions, particularly the size of the nucleophile, can be tuned to favor or disfavor substitution at this site.

This combination of a highly activated, yet potentially shielded, reaction environment makes this compound a substrate where chemo- and regioselectivity can be finely controlled.

Derivatization Strategies Utilizing Multiple Functional Groups

The presence of three distinct functional groups—aldehyde, bromo, and trifluoromethyl-substituted pyridine—allows for complex and efficient molecular construction through derivatization strategies that engage multiple sites in a controlled manner.

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is a result of the functionality formed in the previous one, all occurring in a single pot. wikipedia.org The structure of this compound is well-suited for the design of such efficient synthetic sequences.

A plausible cascade strategy could involve an initial transformation of the aldehyde group, which then triggers a subsequent intramolecular reaction. For example:

Condensation/Cyclization: The aldehyde could undergo a condensation reaction with a bifunctional nucleophile (e.g., an amino-thiol or amino-alcohol).

Intramolecular SNAr: The resulting intermediate could be designed so that a newly introduced nucleophilic center is positioned to displace the bromide at the C4 position in an intramolecular cyclization, leading to the rapid assembly of a fused heterocyclic system.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. rsc.org The aldehyde functionality makes this compound an excellent candidate for a variety of named MCRs, enabling the synthesis of diverse and highly substituted heterocyclic libraries. growingscience.combohrium.com

The electronically activated aldehyde group is expected to show high reactivity in these transformations. Furthermore, the bromo substituent can be retained during the MCR, serving as a synthetic handle for subsequent post-MCR modifications, such as palladium-catalyzed cross-coupling reactions.

Table 2: Potential Multicomponent Reactions for Derivatization

| Reaction Name | Reactants | Potential Product Class |

|---|---|---|

| Hantzsch Pyridine Synthesis | β-ketoester, enamine, aldehyde | Dihydropyridines |

| Biginelli Reaction | β-dicarbonyl compound, urea/thiourea, aldehyde | Dihydropyrimidinones |

| Ugi Reaction | Amine, carboxylic acid, isocyanide, aldehyde | α-Acylamino carboxamides |

| Passerini Reaction | Carboxylic acid, isocyanide, aldehyde | α-Acyloxy carboxamides |

This interactive table outlines several classic multicomponent reactions where this compound could serve as the key aldehyde component.

By employing this molecule in MCRs, chemists can rapidly generate novel, complex structures containing the valuable trifluoromethylpyridine motif. mdpi.comdokumen.pub

Applications of 4 Bromo 5 Trifluoromethyl Nicotinaldehyde As a Building Block

Precursor in Heterocyclic Chemistry

The presence of multiple reactive sites on the pyridine (B92270) ring of 4-Bromo-5-(trifluoromethyl)nicotinaldehyde makes it an ideal starting material for the synthesis of a variety of heterocyclic structures. The aldehyde group provides a handle for condensation and cyclization reactions, while the bromine atom can be utilized in cross-coupling reactions to introduce further molecular complexity.

Synthesis of Substituted Pyridines

Substituted pyridine moieties are ubiquitous in a vast array of biologically active compounds, including many pharmaceuticals and agrochemicals. nih.gov The aldehyde functionality of this compound serves as a key electrophilic partner in various reactions to construct highly functionalized pyridine derivatives.

One common approach involves multicomponent reactions where the aldehyde reacts with a B-dicarbonyl compound and an amine source to build the pyridine ring in a single step. Another strategy is the Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by a Michael addition and subsequent cyclization/aromatization to yield polysubstituted pyridines. The trifluoromethyl group on the starting aldehyde is retained in the final product, imparting unique electronic properties that can influence the biological activity of the target molecule.

Construction of Fused Heterocyclic Systems (e.g., Imidazopyrimidines)

Fused heterocyclic systems, such as imidazopyrimidines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov this compound is a valuable precursor for the construction of such bicyclic and polycyclic scaffolds.

A typical synthetic route involves the initial reaction of the aldehyde with a suitable amino-heterocycle, such as an aminopyrimidine, to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic system. The bromine atom can then be used for further derivatization through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the exploration of structure-activity relationships.

Intermediate in the Synthesis of Advanced Organic Scaffolds

Beyond the synthesis of heterocyclic compounds, this compound serves as a crucial intermediate in the creation of more complex organic structures, particularly those containing fluorine, which are of high interest in modern drug discovery and materials science.

Building Block for Fluoro-Organic Compounds

The incorporation of fluorine or trifluoromethyl groups into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov As such, this compound is a prime example of a fluorinated building block. mdpi.com

Its utility lies in the ability to introduce the trifluoromethyl-substituted pyridine motif into larger molecules. The aldehyde group can be transformed into a variety of other functional groups, such as alcohols, amines, or carboxylic acids, providing multiple avenues for further chemical modification. The bromine atom also allows for the facile introduction of this fluoro-organic scaffold onto other molecular frameworks via reactions like the Suzuki or Stille coupling.

Synthesis of Agrochemical Intermediates

The trifluoromethylpyridine core is a key structural feature in a number of commercially successful agrochemicals, including herbicides and insecticides. nih.govpyglifesciences.com This is due to the unique properties conferred by the trifluoromethyl group, which can enhance the efficacy and selectivity of the active ingredient. nih.gov

This compound is a valuable intermediate for the synthesis of novel agrochemical candidates. For instance, the aldehyde can be used as a starting point for the synthesis of more complex side chains, which can then be attached to other heterocyclic systems known to possess pesticidal activity. The bromo- and trifluoromethyl-substituted pyridine core is a sought-after toxophore in the design of new crop protection agents.

| Agrochemical Class | Key Structural Feature | Role of Trifluoromethyl Group |

| Herbicides | Trifluoromethylpyridine | Enhanced Efficacy and Selectivity |

| Insecticides | Trifluoromethylpyridine | Increased Potency |

| Fungicides | Trifluoromethylpyridine | Improved Metabolic Stability |

Synthesis of Pharmaceutical Intermediates (excluding clinical data)

In the realm of medicinal chemistry, the trifluoromethylpyridine scaffold is a privileged structure found in numerous drug candidates and approved pharmaceuticals. nih.govnih.gov The trifluoromethyl group can act as a bioisostere for other chemical groups, improving the pharmacokinetic profile of a drug molecule. nih.gov

A notable example of a similar compound, 6-(trifluoromethyl)nicotinaldehyde, is utilized as a key intermediate in the synthesis of Pexidartinib, a kinase inhibitor. nih.gov This highlights the importance of trifluoromethyl-substituted nicotinaldehydes in constructing complex pharmaceutical agents. This compound, with its additional bromine handle for diversification, represents an even more versatile platform for the synthesis of novel pharmaceutical intermediates. The aldehyde can be elaborated into various functional groups that can interact with biological targets, while the bromine allows for the linking of the pyridine core to other pharmacophoric fragments.

| Pharmaceutical Target Class | Importance of Trifluoromethylpyridine | Synthetic Utility of Aldehyde |

| Kinase Inhibitors | Enhanced Binding Affinity | Precursor for Side Chain Synthesis |

| GPCR Modulators | Improved Pharmacokinetics | Handle for Bioisostere Introduction |

| Ion Channel Blockers | Increased Metabolic Stability | Point of Molecular Elaboration |

Applications in Material Science Research

While direct, in-depth research focusing specifically on the applications of this compound in material science is not extensively documented in publicly available literature, its structural motifs are characteristic of building blocks used in the development of advanced functional materials. The presence of a brominated and trifluoromethylated pyridine ring with an aldehyde group suggests its potential as a precursor for various materials with applications in organic electronics and polymer science.

Halogenated and trifluoromethyl-substituted pyridine derivatives are recognized for their utility in creating organic semiconductors. These materials are foundational to the advancement of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom can influence the electronic properties of resulting materials, which is a critical factor in the performance of organic electronic devices.

The bromine atom on the pyridine ring serves as a versatile reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in the synthesis of complex conjugated molecules and polymers. The aldehyde functional group offers another route for chemical modification, allowing for the construction of diverse molecular architectures through condensation reactions.

Given the general role of similar pyridine derivatives in material science, the potential applications for materials synthesized from this compound can be hypothesized. The data table below illustrates the potential classes of materials and their prospective applications based on the structural features of the parent compound.

| Material Class | Potential Synthetic Route from this compound | Key Structural Features | Potential Applications |

| Conjugated Polymers | Polymerization via cross-coupling reactions (e.g., Suzuki, Stille) at the bromine position. | Extended π-conjugated system incorporating the trifluoromethylpyridine moiety. | Active layers in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). |

| Small Molecule Organic Semiconductors | Synthesis of larger conjugated molecules through cross-coupling reactions. | Defined molecular structure with tailored electronic properties. | Vapor-deposited or solution-processed thin films for electronic devices. |

| Fluorinated Polymers | Incorporation as a monomer into polymer chains via reactions involving the aldehyde or bromine functionalities. | High fluorine content, thermal stability. | High-performance coatings, membranes, and specialty plastics. |

| Coordination Polymers/Metal-Organic Frameworks (MOFs) | Use as a ligand to coordinate with metal ions through the pyridine nitrogen and potentially the aldehyde oxygen. | Porous structures with functionalized channels. | Gas storage, catalysis, and sensing. |

It is important to note that this table represents potential applications based on the known functions of structurally related compounds. Detailed experimental research is necessary to validate these proposed applications for materials derived from this compound.

Spectroscopic and Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-bromo-5-(trifluoromethyl)nicotinaldehyde, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Proton NMR (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, one would expect to observe signals corresponding to the two protons on the pyridine (B92270) ring and the aldehyde proton. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and aldehyde groups. The aldehyde proton would typically appear as a singlet in the downfield region of the spectrum. Spin-spin coupling between the two aromatic protons would provide information about their relative positions on the pyridine ring.

Carbon NMR (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms within a molecule. The spectrum of this compound would be expected to show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde group would resonate at a characteristic downfield chemical shift. The carbon atom of the trifluoromethyl group would exhibit a quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbon atoms in the pyridine ring would be affected by the attached substituents.

Fluorine NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, a single signal, typically a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₇H₃BrF₃NO). The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the aldehyde group would be prominent. Other characteristic peaks would include those for the C-H stretching of the aromatic ring and the aldehyde, C=C and C=N stretching vibrations of the pyridine ring, and the C-F stretching vibrations of the trifluoromethyl group.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

The purity and separation of this compound are critical for its application in chemical synthesis and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. While specific, detailed research findings on the chromatographic analysis of this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand how its purity is assessed and how it can be separated from potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of organic compounds like this compound. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For a molecule with the polarity and functional groups of this compound (a polar aldehyde group, a pyridine ring, and nonpolar bromo- and trifluoromethyl groups), reversed-phase HPLC is the most common and effective method.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (often C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation mechanism relies on the principle that less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase. The presence of both a bromine atom and a trifluoromethyl group makes the molecule relatively nonpolar, suggesting it would be well-retained on a C18 column.

The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system. A detector, most commonly a UV-Vis detector set to a wavelength where the pyridine ring absorbs strongly, would generate a chromatogram. A pure sample would ideally show a single, sharp peak. The presence of other peaks would indicate impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

Illustrative HPLC Purity Assessment Data

The following table represents a hypothetical HPLC analysis for a sample of this compound, demonstrating how data for purity assessment would be presented.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.54 | 15,234 | 0.8 | Impurity A |

| 2 | 3.12 | 1,890,567 | 98.7 | This compound |

| 3 | 4.05 | 9,567 | 0.5 | Impurity B |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. Given that this compound is a relatively small organic molecule, it is likely amenable to GC analysis. In GC, the sample is vaporized and swept by an inert carrier gas through a long, thin column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column.

Following separation by the gas chromatograph, the molecules enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This produces a mass spectrum, which is a unique fragmentation pattern that can be used to identify the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of groups like the aldehyde (-CHO), bromine, or trifluoromethyl group. The isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak for bromine-containing fragments, aiding in structure confirmation.

GC-MS is particularly useful for identifying volatile impurities that may be present in a sample of this compound, such as residual solvents or starting materials from its synthesis.

Illustrative GC-MS Data

This table illustrates the kind of data that would be obtained from a GC-MS analysis of this compound for identification purposes.

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

| 7.89 | 253/255 (M+), 224/226, 175, 145 | This compound |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

Current synthetic methodologies for analogous compounds, such as 5-Bromo-4-chloronicotinaldehyde, often rely on multi-step processes that may involve hazardous reagents like Dess-Martin periodinane. mdpi.com The development of more environmentally benign and efficient synthetic strategies for 4-Bromo-5-(trifluoromethyl)nicotinaldehyde is a critical area for future research.

Key areas for advancement include the adoption of green chemistry principles, such as microwave-assisted synthesis and multicomponent reactions. nih.govnih.gov These approaches can significantly reduce reaction times, minimize waste, and often lead to higher yields with simpler work-up procedures. nih.govnih.gov The exploration of greener solvents and catalyst-free reaction conditions would further enhance the sustainability of its synthesis. researchgate.net

Photocatalysis represents another promising frontier, offering mild reaction conditions for transformations like bromination. kth.se Additionally, biocatalytic methods, which utilize enzymes for specific chemical conversions, could provide highly selective and environmentally friendly routes to produce the aldehyde functionality. organic-chemistry.orgbeilstein-journals.org

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. nih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.gov |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source. |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. organic-chemistry.orgbeilstein-journals.org |

Exploration of Novel Catalytic Reactions

The unique arrangement of functional groups in this compound makes it an excellent candidate for a variety of novel catalytic transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, which are fundamental in the construction of complex molecules.

Future research could focus on applying modern cross-coupling techniques, such as the Sonogashira coupling, to introduce diverse alkynyl groups at the 4-position. nih.gov Furthermore, palladium-catalyzed trifluoromethylation reactions could be explored to modify other positions on the pyridine (B92270) ring, leveraging the existing bromine atom as a directing group. nih.gov

The aldehyde functional group opens the door to the vast field of organocatalysis. beilstein-journals.orgnih.govorganic-chemistry.org Chiral organocatalysts could be employed to achieve enantioselective additions to the aldehyde, leading to the synthesis of valuable chiral building blocks. Moreover, C-H activation strategies, a rapidly developing area in catalysis, could enable the direct functionalization of the pyridine ring, bypassing the need for pre-functionalized starting materials. rug.nl

Advanced Computational Modeling for De Novo Design of Derivatives

Computational chemistry offers powerful tools to predict the properties and guide the synthesis of new molecules. For this compound, advanced computational modeling can play a pivotal role in the de novo design of derivatives with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives with their potential biological or material properties. nih.govnih.gov This approach can help in prioritizing synthetic targets with a higher probability of desired activity. Molecular docking simulations can predict the binding interactions of designed derivatives with specific biological targets, such as enzymes or receptors, which is crucial in drug discovery. mdpi.comnih.govresearchgate.netkth.se

De novo design algorithms can generate novel molecular structures based on the this compound scaffold that are optimized for specific properties. organic-chemistry.orgbeilstein-journals.orgnih.gov These computational approaches can significantly accelerate the discovery of new materials and bioactive compounds by reducing the need for extensive empirical screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. nih.govresearchgate.neteuropa.eu Integrating the synthesis of this compound and its derivatives with flow chemistry and automated platforms is a significant and largely unexplored research avenue.

Microreactor technology can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.comkth.sebeilstein-journals.orgrug.nlmdpi.com This level of control is particularly beneficial for reactions involving highly reactive intermediates or exothermic processes. beilstein-journals.org

Automated synthesis platforms, coupled with high-throughput screening, can rapidly generate and evaluate large libraries of derivatives based on the this compound core. nih.govchemrxiv.orgmanuscriptpoint.com This approach can dramatically accelerate the discovery of new compounds with optimized properties for various applications. The synthesis of trifluoromethylpyridines has been shown to benefit from flow reactor technology for key intermediates. nih.gov

Table 2: Advantages of Integrating Flow Chemistry and Automation

| Technology | Key Advantages |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, potential for multi-step synthesis. nih.govresearchgate.net |

| Microreactors | High surface-to-volume ratio, excellent heat and mass transfer, rapid reaction optimization. mdpi.comkth.sebeilstein-journals.org |

| Automated Synthesis | High-throughput generation of compound libraries, rapid screening and optimization. nih.govchemrxiv.org |

Discovery of Unexpected Reactivity Patterns

While the reactivity of the individual functional groups in this compound can be predicted to some extent, the interplay between the electron-withdrawing trifluoromethyl group, the bromine atom, and the aldehyde on the pyridine ring could lead to unexpected and novel reactivity patterns.

Future research should include systematic studies to explore the reactivity of this compound under a wide range of conditions. This could involve investigating its behavior in the presence of strong acids, bases, and various catalytic systems. Such explorations could uncover new synthetic transformations and provide deeper insights into the fundamental chemistry of highly functionalized pyridine systems. The potential for intramolecular interactions and unique electronic effects warrants a thorough investigation into its chemical behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-5-(trifluoromethyl)nicotinaldehyde, and how does reaction condition variability impact yield?

- Methodological Answer : The compound can be synthesized via halogenation and trifluoromethylation of nicotinaldehyde precursors. For example, condensation reactions with nitromethane under acidic conditions (HCl/MeOH) followed by reduction (e.g., LiAlH4) are effective for analogous pyridine derivatives . Reaction optimization (e.g., stoichiometry, solvent polarity, and temperature) is critical; yields of 78% have been reported for similar trifluoromethylpyridine intermediates when using excess reagents (1.1–2.5 equiv.) and polar aprotic solvents like THF .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm aldehyde proton resonance (~9–10 ppm) and bromine/CF₃ substituent effects on neighboring protons.

- X-ray crystallography : Resolve disorder in trifluoromethyl groups (common in such structures) using restrained refinement protocols, as demonstrated for hydrazone derivatives of nicotinaldehyde .

- Mass spectrometry : LRMS (ESI) can verify molecular ion peaks (e.g., [M+1]⁺) with deviations <0.1% from theoretical values .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The bromine atom at the 4-position is highly electrophilic, enabling Suzuki-Miyaura couplings with aryl boronic acids. The trifluoromethyl group stabilizes the pyridine ring via electron-withdrawing effects, directing nucleophilic attacks to the aldehyde or para-bromo positions . For example, in Pd-catalyzed couplings, use Pd(PPh₃)₄ with K₂CO₃ in DMF/water (3:1) at 80°C for 24 hours .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s behavior in multi-step syntheses (e.g., nitrovinyl intermediates)?

- Methodological Answer : In nitrovinyl formation (e.g., (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine), the aldehyde group undergoes Henry reaction with nitromethane under acidic conditions. The reaction proceeds via enolate formation, followed by dehydration. DFT calculations can model transition states to optimize regioselectivity .

Q. How do bromine and trifluoromethyl substituents influence electronic properties and binding in coordination complexes?

- Methodological Answer : The CF₃ group increases lipophilicity and electron deficiency, enhancing metal-ligand interactions. Bromine provides a heavy atom effect for crystallography. For example, in Zn(II) complexes, pyridine nitrogen coordinates preferentially over the aldehyde oxygen, as shown in analogous nicotinaldehyde-based ligands . Use cyclic voltammetry to assess redox activity and UV-Vis to monitor charge-transfer transitions.

Q. What enzymatic or metabolic interactions are plausible for nicotinaldehyde derivatives, and how can they be studied?

- Methodological Answer : While this compound itself lacks direct metabolic studies, related nicotinaldehydes are converted to NAD precursors via aldehyde dehydrogenases (ALDH) or reductases . Use in vitro assays with recombinant ALDH isoforms (e.g., ALDH2) and LC-MS to quantify NAD metabolites. Note: Bromine may inhibit enzyme activity compared to non-halogenated analogs.

Q. How can this compound be applied in designing enzyme inhibitors or antimicrobial agents?

- Methodological Answer : The aldehyde group can form Schiff bases with lysine residues in enzyme active sites. For example, hydrazone derivatives of nicotinaldehyde exhibit antimycobacterial activity by targeting quinoline-binding proteins . Docking studies (e.g., AutoDock Vina) with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) can predict binding modes. Synthesize hydrazones via reflux with hydrazine derivatives in acetic acid .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reaction yields or spectroscopic data?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Yield variability : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.

- Spectroscopic conflicts : Compare with high-purity standards (≥95%) and solvent-corrected NMR data. For example, trifluoromethyl signals in DMSO-d₆ may split due to hydrogen bonding .

- Crystallographic disorder : Refine occupancy ratios (e.g., 70:30 for disordered CF₃ groups) using SHELXL .

Purification and Stability

Q. What chromatographic methods are optimal for isolating this compound?

- Methodological Answer : Use silica gel column chromatography with hexane/ethyl acetate (4:1) for non-polar impurities. For polar byproducts, switch to reverse-phase C18 columns with acetonitrile/water gradients. Recrystallize from methanol/water (1:3) to obtain high-purity crystals (≥95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.